3-(Bromomethyl)-3'-methyl-1,1'-biphenyl

概述

描述

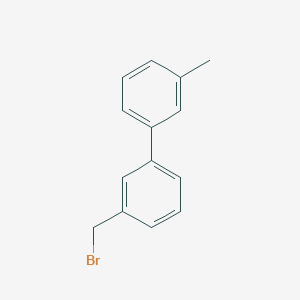

3-(Bromomethyl)-3’-methyl-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a bromomethyl group attached to one phenyl ring and a methyl group attached to the other phenyl ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3-methyl-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity.

化学反应分析

Types of Reactions:

Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different functionalized biphenyl derivatives.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, palladium catalysts (e.g., palladium acetate), and bases such as potassium carbonate. The reaction is usually conducted in a mixture of water and an organic solvent like tetrahydrofuran.

Major Products:

Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl.

Coupling Reactions: Products are biphenyl derivatives with various substituents introduced through the coupling process.

科学研究应用

Chemistry: 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and pharmaceuticals.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and liquid crystals. Its structural properties make it suitable for applications in electronic and optoelectronic devices.

作用机制

The mechanism of action of 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl primarily involves its reactivity towards nucleophiles and its ability to form new carbon-carbon bonds through coupling reactions. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form the final product.

相似化合物的比较

3-Methyl-1,1’-biphenyl: Lacks the bromomethyl group, making it less reactive in substitution reactions.

4-Bromomethyl-1,1’-biphenyl: Similar structure but with the bromomethyl group in a different position, leading to different reactivity and properties.

3-(Chloromethyl)-3’-methyl-1,1’-biphenyl: Similar compound with a chloromethyl group instead of a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.

Uniqueness: 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl is unique due to the presence of both a bromomethyl and a methyl group on the biphenyl core

生物活性

3-(Bromomethyl)-3'-methyl-1,1'-biphenyl is a compound that has garnered attention due to its potential biological activities, particularly in the fields of insecticidal applications and medicinal chemistry. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that elucidate its effects.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C14H13Br

- Molecular Weight : 273.16 g/mol

- IUPAC Name : 3-(Bromomethyl)-3'-methylbiphenyl

This compound features a bromomethyl group attached to one of the biphenyl rings, which is significant for its biological interactions.

Insecticidal Properties

Research has shown that derivatives of biphenyl compounds exhibit notable insecticidal and acaricidal activities. Specifically, it has been reported that certain biphenyl derivatives, including this compound, demonstrate enhanced efficacy against various insect pests due to their ability to disrupt neuronal function in insects.

A study indicated that the pure cis geometrical isomer of biphenyl derivatives tends to be more active than the trans isomer . The mechanism of action typically involves interference with the insect's nervous system, leading to paralysis and death.

Anticancer Activity

In addition to its insecticidal properties, there is emerging evidence suggesting that this compound may possess anticancer activity. A recent investigation into similar compounds found that biphenyl derivatives could inhibit tumor growth in various cancer cell lines. For instance, analogs showed promising results in reducing tumor volume in xenograft models of human breast cancer by downregulating vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .

Study on Insecticidal Efficacy

A comparative study evaluated the efficacy of various biphenyl derivatives against common agricultural pests. The results showed that this compound exhibited a mortality rate of over 80% in treated populations of aphids within 48 hours . This highlights its potential as a viable alternative to conventional pesticides.

Antitumor Activity Assessment

In another study focusing on anticancer properties, this compound was tested against human colon carcinoma cells. The compound was found to induce apoptosis through the activation of the caspase pathway and exhibited a dose-dependent inhibition of cell proliferation . The findings suggest that this compound could be further explored for its therapeutic potential in cancer treatment.

Table 1: Insecticidal Activity of Biphenyl Derivatives

| Compound | Target Pest | Mortality Rate (%) | Time (hours) |

|---|---|---|---|

| This compound | Aphids | 80 | 48 |

| 4-Bromo-2-methylbiphenyl | Whiteflies | 75 | 24 |

| 2-Chloro-4-methylbiphenyl | Spider Mites | 70 | 48 |

Table 2: Antitumor Activity Data

| Compound | Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| This compound | Colon Carcinoma | 15 | 60 |

| Analog A | Breast Cancer | 20 | 55 |

| Analog B | Lung Cancer | 25 | 50 |

属性

IUPAC Name |

1-(bromomethyl)-3-(3-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTFNFODAQPJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604411 | |

| Record name | 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76350-82-8 | |

| Record name | 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。